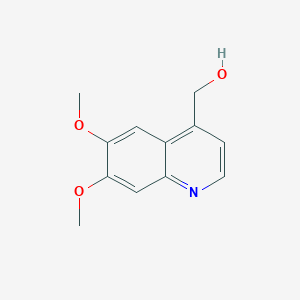

(6,7-Dimethoxyquinolin-4-yl)methanol

説明

特性

分子式 |

C12H13NO3 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC名 |

(6,7-dimethoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C12H13NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-6,14H,7H2,1-2H3 |

InChIキー |

RCHTWRJBCGGNHS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)CO |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Applications

1.1 Cancer Treatment

(6,7-Dimethoxyquinolin-4-yl)methanol is primarily noted for its role in the development of novel anticancer agents. Specifically, it has been linked to the inhibition of tyrosine kinases such as c-Met and VEGFR2, which are critical in cancer progression and metastasis.

- Mechanism of Action : The compound acts by inhibiting the c-Met signaling pathway, which is involved in various malignancies including renal cell carcinoma and medullary thyroid carcinoma. This pathway's dysregulation often leads to enhanced tumor growth and spread .

- Clinical Relevance : A polymorphic form of a compound related to this compound has shown efficacy in clinical settings for patients with advanced renal cell carcinoma who have undergone prior anti-angiogenic therapy . The ability to inhibit key pathways involved in tumor growth makes this compound a valuable candidate for further research and development in oncology.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, typically starting from simpler quinoline derivatives.

2.1 Synthetic Pathways

- Starting Materials : The synthesis often begins with 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol. The reaction conditions are optimized to yield high purity products .

- Reactivity : As a primary alcohol, this compound can act as a catalyst in various reactions, enhancing its utility in organic synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives against cancer cell lines.

3.1 In Vitro Studies

A series of studies have evaluated the biological activity of synthesized derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 12n | A549 | 0.030 ± 0.008 | Most potent inhibitor of c-Met |

| Compound X | MCF-7 | 0.050 ± 0.010 | Moderate potency observed |

| Compound Y | MKN-45 | 0.080 ± 0.015 | Significant anticancer activity |

These findings highlight the potential for developing effective treatments based on modifications of this compound .

類似化合物との比較

Solubility and Physicochemical Properties

Key Research Findings

Kinase Inhibition: Cabozantinib and its analogs demonstrate potent inhibition of c-Met and VEGFR2, with IC50 values in the nanomolar range . Modifications at position 4 (e.g., -O-aryl groups) enhance target specificity and pharmacokinetics.

Synthetic Flexibility: The 4-chloro-6,7-dimethoxyquinoline intermediate () is pivotal for introducing diverse substituents via nucleophilic substitution or Pd-catalyzed coupling .

Biological Performance : Compounds with bulkier substituents (e.g., cyclopropane dicarboxamide in cabozantinib) exhibit prolonged half-lives and improved tumor penetration compared to smaller groups like -OH or -CH2OH .

Q & A

Q. How should researchers validate target engagement in kinase inhibition studies?

- Methodological Answer : Employ:

- Cellular thermal shift assays (CETSA) to confirm target binding .

- Western blotting for downstream phosphorylation markers (e.g., ERK1/2 for c-Met inhibition ).

- Isoform selectivity profiling using kinase panel screens .

Future Research Directions

Q. What emerging applications exist for this compound beyond kinase inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。